molecular formula C8H2Br4O4 B1581439 Tetrabromoterephthalic acid CAS No. 5411-70-1

Tetrabromoterephthalic acid

Cat. No.: B1581439
CAS No.: 5411-70-1
M. Wt: 481.71 g/mol
InChI Key: PNXPXUDJXYVOFM-UHFFFAOYSA-N
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Description

Contextualizing TBrTA within Perhalogenated Aromatic Carboxylic Acids

TBrTA belongs to the broader class of perhalogenated aromatic carboxylic acids, which are aromatic compounds where all hydrogen atoms on the aromatic ring have been substituted by halogen atoms. rsc.org Systematic studies of tetrahalogen-substituted dicarboxylic acids are still relatively limited, yet they are recognized as advantageous ligands for creating metal-organic frameworks (MOFs) and other supramolecular structures. rsc.org The defining characteristic of this class of compounds is the presence of multiple halogen atoms, which can participate in highly directional non-covalent interactions known as halogen bonds. rsc.org

These interactions, alongside the hydrogen bonding capabilities of the carboxylic acid groups, allow for the programmed self-assembly of molecules into predictable, ordered, solid-state structures. rsc.org The choice of halogen (fluorine, chlorine, bromine, or iodine) influences the strength and nature of these interactions, providing a tunable parameter for crystal engineers. Aromatic acids, in general, are valuable precursors for organic halides through processes like decarboxylative halogenation. nih.govacs.org TBrTA, with its four bromine atoms, is a prime example of how heavy halogens can be exploited to direct crystal packing and create materials with specific topologies and potential functions. rsc.org

Significance of TBrTA in Supramolecular Chemistry and Crystal Engineering

The significance of TBrTA in supramolecular chemistry and crystal engineering lies in its exceptional ability to form a variety of predictable and robust intermolecular interactions. mdpi.com The two carboxylic acid groups are potent hydrogen-bond donors and acceptors, while the four bromine atoms act as halogen-bond donors. rsc.org This dual functionality allows TBrTA to serve as a highly effective molecular building block for constructing complex supramolecular assemblies. mdpi.com

Researchers have successfully utilized TBrTA to create a range of multi-component molecular solids, including co-crystals and salts, by combining it with various N-heterocyclic compounds. usc.edursc.org In these structures, the assembly is governed by a synergy of interactions, including strong hydrogen bonds (like O-H···O and N-H···O), weaker hydrogen bonds (C-H···Br), and various types of halogen bonds (Br···O, Br···Br, Br···π). rsc.orgusc.edu The directionality and specificity of these bonds allow for the rational design of crystalline materials with desired network structures, from one-dimensional chains to complex three-dimensional frameworks. mdpi.comusc.edu

A key aspect of TBrTA's utility is its role in forming halogen-bonded organic frameworks (XBOFs). mdpi.com It can form solvates with solvents like acetonitrile (B52724) and methanol (B129727), where the TBrTA molecules self-assemble via simultaneous Br···Br, Br···O, and Br···π halogen bonds to create 2D sheets. mdpi.comresearchgate.net These sheets are then linked into 3D structures through hydrogen bonding with the solvent molecules. researchgate.net The resulting materials can exhibit interesting properties, such as the reversible release and resorption of solvent molecules, indicating potential for applications in separation and storage. researchgate.net

Table 1: Crystallographic Data for TBrTA Solvates This table presents the crystal data and structure refinement for two solvates of Tetrabromoterephthalic acid (H₂Br₄tp) with acetonitrile (MeCN) and methanol (MeOH).

ParameterH₂Br₄tp·2MeCNH₂Br₄tp·2MeOH
Formula C₁₂H₈Br₄N₂O₄C₁₀H₁₀Br₄O₆
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 7.2139(3)13.9213(5)
b (Å) 8.0191(3)7.9629(3)
c (Å) 8.6575(3)15.2223(6)
α (°) 115.118(2)90
β (°) 99.429(2)112.564(2)
γ (°) 94.131(2)90
Volume (ų) 436.56(3)1556.74(10)
Data sourced from a 2021 study on the self-assembly of TBrTA solvates. researchgate.net

Current Research Landscape and Future Directions for TBrTA

The current research on TBrTA is vibrant, focusing on expanding its library of co-crystals and exploring the functional properties of the resulting materials. usc.edu Studies have demonstrated the creation of numerous new complexes with N-heterocycles, leading to diverse and fascinating supramolecular architectures. usc.edursc.org The thermal stability and structural characterization of these materials are routinely investigated using techniques like thermogravimetric analysis (TGA), single-crystal X-ray diffraction, and powder X-ray diffraction (PXRD). rsc.orgusc.edu

Furthermore, TBrTA is being employed as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net For instance, solvothermal reactions of TBrTA with cadmium nitrate (B79036) and various bis-imidazole linkers have produced new Cd(II) coordination polymers with different and complex topologies, some of which exhibit interesting photoluminescence properties. rsc.org Lanthanide-based MOFs using TBrTA have also been synthesized, showing potential as bifunctional sensors for detecting specific metal ions (like Fe³⁺ and Cu²⁺) and nitroaromatic explosives. researchgate.net

Future research is directed towards harnessing the unique properties of TBrTA-based materials for practical applications. The ability to form porous structures like XBOFs suggests potential uses in gas storage and selective molecular recognition. mdpi.com The incorporation of TBrTA into MOFs and co-crystals could lead to new materials for optoelectronics, chemical sensing, and catalysis. rsc.orgresearchgate.net The continued exploration of its interactions with different molecular partners will undoubtedly unlock new functional crystalline materials engineered at the molecular level.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetrabromoterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H2Br4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXPXUDJXYVOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)C(=O)O)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279357
Record name Tetrabromoterephthalic acid
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Molecular Weight

481.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5411-70-1
Record name 5411-70-1
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Record name Tetrabromoterephthalic acid
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Synthetic Methodologies and Precursor Chemistry of Tetrabromoterephthalic Acid

Electrophilic Bromination Routes

The primary method for synthesizing TBrTA is through the electrophilic substitution of terephthalic acid, where hydrogen atoms on the aromatic ring are replaced by bromine atoms. The presence of two deactivating carboxyl groups on the terephthalic acid molecule necessitates harsh reaction conditions to achieve complete bromination.

Bromination of Terephthalic Acid in Concentrated Nitric Acid

A notable method for the synthesis of 2,3,5,6-tetrabromoterephthalic acid involves the direct bromination of terephthalic acid using bromine in concentrated nitric acid. scirp.org This reaction requires heating the mixture of terephthalic acid and an excess of bromine in nitric acid. scirp.org The process successfully transforms terephthalic acid into the corresponding tetrabromo-substituted compound. scirp.orgembuni.ac.ke

The reaction proceeds by heating terephthalic acid with four equivalents of bromine in concentrated nitric acid at a temperature of 50–55°C for 12 hours. scirp.org This method yields tetrabromoterephthalic acid in approximately 65% yield after the reaction mixture is cooled and poured into ice water to precipitate the product. scirp.org The presence of bromine in concentrated nitric acid effectively shifts the reactivity from nitration to bromination for moderately deactivated aromatic compounds. scirp.orgscirp.orgembuni.ac.ke

Table 1: Synthesis of this compound via Bromination in Nitric Acid

Reactant Reagent Solvent Temperature Duration Yield Reference

Alternative Bromination Strategies for Terephthalic Acid

Alternative strategies for the bromination of terephthalic acid have been developed to yield its brominated derivatives. One historical method involves the bromination of terephthalic acid in 20% oleum (B3057394) (fuming sulfuric acid) in the presence of iodine as a catalyst. scirp.org This reaction is conducted at a significantly higher temperature of 125°C and for a much longer duration of 76 hours. scirp.org

Another patented approach uses chlorosulfonic acid or fluorosulfonic acid containing sulfur trioxide as the reaction medium, with iodine acting as a catalyst. google.com This process is carried out under milder conditions, with temperatures ranging from 40°C to 80°C. google.com While this method can produce 2,5-dibromoterephthalic acid, it also results in a mixture of other brominated products, including lesser amounts of monobromo-, tribromo-, and this compound. google.com

Synthesis of TBrTA Derivatives and Intermediates

This compound serves as a precursor for various derivatives and intermediates, which are synthesized through the modification of its carboxylic acid functional groups. These derivatives have applications in materials science and coordination chemistry.

Amination and Dehydration Routes to Tetrabromoterephthalonitrile

Tetrabromoterephthalonitrile (systematic name: 2,3,5,6-tetrabromobenzene-1,4-dicarbonitrile) can be synthesized from this compound. researchgate.netresearchgate.net The synthesis involves a two-step process starting with the amination of 2,3,5,6-tetrabromoterephthalic acid to form the intermediate 2,3,5,6-tetrabromoterephthaldiamide. researchgate.net This is followed by a dehydration step to yield the final tetracyano product. researchgate.netresearchgate.net The resulting tetracyanobromo analog is noted for its nearly planar sheet-like crystal structure, influenced by non-bonded contacts between the cyano groups and bromine atoms. researchgate.netiucr.orgacs.org

Formation of Tetrabromophthalic Anhydride (B1165640)

Tetrabromophthalic anhydride is a related compound that can be synthesized by heating phthalic anhydride with bromine in concentrated nitric acid. scirp.orgscirp.org This process is analogous to the bromination of terephthalic acid. Other synthetic routes for tetrabromophthalic anhydride start from phthalic anhydride and employ different brominating systems. One method involves the bromination of phthalic anhydride at elevated temperatures in sulfuric acid with a bromination catalyst, using a combination of bromine and hydrogen peroxide as the brominating agent. google.com Another process uses fuming sulfuric acid (oleum) containing a halogenating catalyst, where bromine is added in a controlled manner at temperatures between 80°C and 110°C. google.com A further method describes using fuming sulfuric acid with tin tetrachloride as a catalyst, with a stepwise increase in temperature from 30°C to 80°C. chemicalbook.com

Table 2: Selected Synthesis Methods for Tetrabromophthalic Anhydride

Starting Material Reagents/Catalyst Solvent Key Conditions Reference
Phthalic anhydride Bromine Concentrated Nitric Acid Heating scirp.org
Phthalic anhydride Bromine, Hydrogen Peroxide Sulfuric Acid Elevated Temperature google.com

Exploration of Other Halogenated Terephthalic Acid Derivatives (e.g., Tetrafluoroterephthalic Acid)

Other halogenated terephthalic acids, such as 2,3,5,6-tetrafluoroterephthalic acid, are important monomers in polymer science. ontosight.ai The synthesis of tetrafluoroterephthalic acid can be achieved through several routes. One approach is the direct fluorination of terephthalic acid using potent fluorinating agents. ontosight.ai

A more optimized and high-yield synthesis has been developed starting from 1,2,4,5-tetrafluorobenzene. acs.orgnih.govnih.gov In this method, the starting material is reacted with a surplus of n-butyllithium in tetrahydrofuran (B95107) (THF), followed by carbonation with carbon dioxide. nih.govnih.gov This optimized protocol circumvents the formation of incompletely substituted byproducts and provides 2,3,5,6-tetrafluoroterephthalic acid in high yields of 95%. acs.orgnih.govnih.gov

Table 3: List of Compounds Mentioned

Compound Name Molecular Formula
This compound C₈H₂Br₄O₄
Terephthalic acid C₈H₆O₄
Nitric acid HNO₃
Bromine Br₂
Sulfuric acid H₂SO₄
Iodine I₂
Chlorosulfonic acid HSO₃Cl
Fluorosulfonic acid HSO₃F
Sulfur trioxide SO₃
2,5-Dibromoterephthalic acid C₈H₄Br₂O₄
Tetrabromoterephthalonitrile C₈Br₄N₂
2,3,5,6-tetrabromoterephthaldiamide C₈H₄Br₄N₂O₂
Phthalic anhydride C₈H₄O₃
Tetrabromophthalic anhydride C₈Br₄O₃
Hydrogen peroxide H₂O₂
Tin tetrachloride SnCl₄
2,3,5,6-Tetrafluoroterephthalic acid C₈H₂F₄O₄
1,2,4,5-Tetrafluorobenzene C₆H₂F₄
n-Butyllithium C₄H₉Li
Carbon dioxide CO₂

Process Optimization and Scalability in TBrTA Synthesis

The industrial viability of this compound (TBrTA) is intrinsically linked to the efficiency, cost-effectiveness, and scalability of its production methods. Process optimization focuses on refining reaction parameters to maximize yield and purity while minimizing costs, energy consumption, and environmental impact. Scalability refers to the ability to transition these optimized processes from laboratory-scale batches to large-scale industrial production without compromising safety or product quality.

Research into the synthesis of TBrTA has led to significant process improvements, primarily by moving away from harsh, energy-intensive historical methods toward more efficient alternatives. A key example of this optimization is the evolution of the bromination process of terephthalic acid.

Research Findings on Process Optimization

Early synthetic routes for TBrTA involved the bromination of terephthalic acid in fuming sulfuric acid (oleum) at high temperatures for extended periods. One such method required heating the precursor in 20% oleum in the presence of an iodine catalyst at 125°C for 76 hours. scirp.org While effective, the harsh conditions, long reaction time, and use of highly corrosive oleum present significant challenges for safety, materials handling, and energy consumption, particularly at an industrial scale.

More recent developments have demonstrated a considerably optimized process using concentrated nitric acid as the reaction medium. In this improved method, TBrTA can be synthesized by heating terephthalic acid with bromine in concentrated nitric acid at a much lower temperature range of 50–55°C for only 12 hours, achieving a respectable yield of 65%. scirp.org This represents a substantial optimization by drastically reducing the reaction time by over 80% and the temperature by more than 50%. Such improvements lead to lower energy costs, faster batch turnover, and potentially less demanding requirements for reactor materials.

Another challenge in TBrTA synthesis is controlling the degree of bromination to achieve the desired tetrasubstituted product selectively. Processes involving reactants like chlorosulfonic acid can yield a mixture of products, including not only the target this compound but also lesser amounts of mono-, di-, and tribromoterephthalic acids. google.com Optimizing for selectivity is crucial as it simplifies downstream purification processes, reducing waste and cost.

The table below summarizes the stark contrast between the traditional and optimized methods for TBrTA synthesis.

ParameterTraditional MethodOptimized Method
Precursor Terephthalic acidTerephthalic acid
Solvent/Medium 20% OleumConcentrated Nitric Acid
Catalyst IodineNot specified
Temperature 125°C50-55°C
Reaction Time 76 hours12 hours
Yield Not specified65% scirp.org

This table provides a comparative overview of reaction conditions for the synthesis of this compound.

Scalability Considerations

The scalability of a chemical process is determined by factors such as reaction kinetics, heat management, material handling, and purification. The optimized synthesis of TBrTA in nitric acid presents clear advantages for industrial scale-up compared to the older oleum-based method. scirp.org

However, scaling up the process still requires addressing key challenges. The handling of large quantities of corrosive reagents like bromine and concentrated nitric acid necessitates specialized equipment and stringent safety protocols. Furthermore, the purification of the final TBrTA product to meet the high-purity requirements for its applications, such as a monomer for flame-retardant polyesters, is critical. sigmaaldrich.com The separation of any under-brominated byproducts from the final product mix remains a pivotal step in ensuring quality control in a large-scale manufacturing setting. google.com

Coordination Chemistry and Metal Organic Frameworks Mofs of Tetrabromoterephthalic Acid

Design Principles for TBrTA-based MOFs and Coordination Polymers

The rational design of metal-organic frameworks (MOFs) and coordination polymers utilizing tetrabromoterephthalic acid (TBrTA) as a ligand is guided by several key principles. These principles revolve around the inherent characteristics of the TBrTA molecule, namely its rigidity, the presence of halogen atoms, and the coordinating behavior of its carboxylate groups.

Influence of Ligand Rigidity and Halogenation

The rigidity of the TBrTA ligand is a crucial factor in the construction of stable and predictable MOF architectures. nih.gov A rigid ligand, like TBrTA, helps to create a robust framework by minimizing conformational flexibility, which can often lead to more ordered and crystalline materials. nih.gov This rigidity is fundamental to the "building block" approach of MOF synthesis, where predictable network topologies can be targeted. acs.org

The halogenation of the ligand also impacts the electronic properties of the resulting MOF. For instance, in UiO-66 type MOFs, halogenation of the terephthalate (B1205515) linker has been shown to tune the electronic and optical properties of the material. rsc.org

Role of Carboxylate Coordination with Metal Ions

The primary mode of interaction between TBrTA and metal ions occurs through its two carboxylate groups. Carboxylate ligands are known to exhibit a variety of coordination modes, including monodentate (κ¹), bidentate chelating (κ²), and bridging modes. wikipedia.org These different binding modes directly influence the connectivity of the metal centers and, consequently, the topology of the resulting MOF. In the context of TBrTA, the carboxylate groups act as the primary linkers that bridge metal ions or metal clusters to form extended 2D or 3D networks. acs.org

The coordination of the carboxylate groups is a strong, charge-assisted bond that provides the fundamental stability to the MOF framework. nih.govacs.org The specific coordination environment around the metal ion, dictated by the carboxylate groups and any co-ligands or solvent molecules, determines the geometry of the secondary building units (SBUs). These SBUs then assemble into the final, extended framework. The nature of the metal ion itself, including its size, charge, and preferred coordination number, also plays a critical role in determining the final structure. rsc.org

Lanthanide-TBrTA Metal-Organic Frameworks

The combination of this compound with lanthanide ions has led to the development of a fascinating family of metal-organic frameworks with diverse structures and properties. The unique electronic and coordination properties of lanthanides, coupled with the structural features of the TBrTA ligand, allow for the systematic construction of novel materials.

Synthesis and Structural Characterization of Lanthanide-TBrTA MOFs

Lanthanide-TBrTA MOFs are typically synthesized through solvothermal methods or slow evaporation techniques. researchgate.netresearchgate.net In a representative synthesis, a lanthanide salt (e.g., nitrate) is reacted with H₂TBrTA in a solvent mixture, often containing water and an organic co-solvent like N,N-dimethylformamide (DMF), under elevated temperatures. researchgate.netmdpi.com The resulting crystalline products are then characterized using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, infrared spectroscopy, and thermogravimetric analysis to determine their structure, phase purity, and thermal stability. researchgate.nettci-thaijo.orgtci-thaijo.org

For instance, two distinct series of Ln-TBrTA MOFs have been synthesized and structurally characterized. uiowa.eduresearchgate.netresearchgate.net

Series 1: For the earlier, larger lanthanides (La to Dy), the resulting frameworks adopt a two-dimensional (2D) coordination polymer structure with a square lattice (sql) topology. uiowa.eduresearchgate.net The general formula for this series is {Ln₂(TBrTA)₃(H₂O)₈·2H₂O}n. uiowa.eduresearchgate.net

Series 2: For the later, smaller lanthanides (Ho to Lu), a structural transformation occurs, leading to the formation of three-dimensional (3D) MOFs with a primitive cubic (pcu) network topology. uiowa.eduresearchgate.net The formula for this series is {[Ln₃(TBrTA)₆][Ln(H₂O)₈]·6H₂O}n. uiowa.eduresearchgate.net In these 3D frameworks, the anionic framework is charge-balanced by [Ln(H₂O)₈]³⁺ cations located within the pores. acs.orguiowa.edu These cations are encapsulated by a unique "Star of David" shaped water cluster. uiowa.eduresearchgate.net

This structural evolution from 2D to 3D across the lanthanide series is a direct consequence of the decreasing ionic size of the lanthanide cation, which influences the coordination number and the packing of the TBrTA ligands. acs.orguiowa.eduresearchgate.net

Table 1: Structural Evolution of Lanthanide-TBrTA MOFs

Lanthanide GroupLanthanidesDimensionalityNetwork TopologyGeneral Formula
Series 1La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy2Dsql{Ln₂(TBrTA)₃(H₂O)₈·2H₂O}n
Series 2Ho, Er, Tm, Yb, Lu3Dpcu{[Ln₃(TBrTA)₆][Ln(H₂O)₈]·6H₂O}n

The pH of the synthesis medium is a critical parameter that significantly influences the formation of MOFs. researchgate.net The deprotonation of the carboxylic acid groups of H₂TBrTA to form the coordinating carboxylate anions is a pH-dependent process. researchgate.neteeer.org

At low pH , the concentration of the fully deprotonated TBrTA²⁻ ligand is low, which can hinder or slow down the formation of the MOF framework. researchgate.net Protonation of the carboxylate groups prevents them from effectively coordinating to the metal ions.

At high pH , while the deprotonation of the ligand is favored, rapid precipitation of metal hydroxides or the formation of poorly crystalline materials can occur. researchgate.net

Therefore, controlling the pH is essential for obtaining high-quality, crystalline MOF structures. The optimal pH range for the synthesis of a specific TBrTA-based MOF will depend on the metal ion and the desired framework topology. In some systems, modulators or competing ligands are used to control the deprotonation rate and influence the crystallization process, leading to different structural outcomes. rsc.org The interplay between the metal-ligand coordination and the pH-dependent ligand speciation is a key aspect of rational MOF synthesis.

Evolution of Halogen···Halogen Interactions Across Lanthanide Series

The coordination of this compound (H₂TBrTA) with lanthanide (Ln) ions results in the formation of two distinct series of metal-organic frameworks (MOFs), whose structures and properties evolve systematically across the lanthanide series. researchgate.netuiowa.edu This evolution is a direct consequence of the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number for the lanthanide elements. researchgate.net

A study of these compounds led to the synthesis and characterization of two series:

Series 1 : Formulated as {Ln₂(TBrTA)₃(H₂O)₈·2H₂O}n, this series includes the earlier, larger lanthanides from Lanthanum (La) to Dysprosium (Dy). researchgate.netuiowa.eduacs.org These compounds form two-dimensional (2D) coordination polymers with a square lattice (sql) topology. researchgate.netuiowa.edu

Series 2 : Formulated as {[Ln₂(TBrTA)₃(H₂O)₂]·[Ln(H₂O)₆]·4H₂O}n for Holmium (Ho) and {[Ln₂(TBrTA)₃(H₂O)₂]·[Ln(H₂O)₇]·3H₂O}n for the subsequent ions, this series encompasses the later, smaller lanthanides from Holmium (Ho) to Lutetium (Lu). uiowa.edu These compounds assemble into three-dimensional (3D) MOFs with a primitive cubic (pcu) network topology. researchgate.netuiowa.edu

The halogen···halogen interactions within the lanthanide-TBrTA frameworks are not uniform and can be classified into distinct geometric types. The nature of these Br···Br interactions undergoes a notable transition between the two series of MOFs. researchgate.netuiowa.edu

In Series 1 (La–Dy), which features a 2D structural topology, the supramolecular assembly is stabilized by a combination of different halogen bond geometries. researchgate.netuiowa.edu Analysis of the crystal structures reveals the coexistence of Type I, Type II, and quasi-Type I/Type II Br···Br interactions . researchgate.netuiowa.edu

Conversely, in Series 2 (Ho–Lu), which adopts a more complex 3D network, the variety of these interactions is reduced. researchgate.netuiowa.edu The supramolecular packing in these frameworks is dominated exclusively by Type II Br···Br interactions . researchgate.netuiowa.edu This shift indicates that as the lanthanide centers become smaller and the framework changes dimensionally, a more specific and directional type of halogen bonding is favored to stabilize the structure. researchgate.net

Table 1: Evolution of Br···Br Interaction Types in Lanthanide-TBrTA MOFs
Lanthanide SeriesLanthanide IonsFramework DimensionalityObserved Br···Br Interaction Types
Series 1La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy2D sql topologyType I, Type II, and quasi-Type I/II researchgate.netuiowa.edu
Series 2Ho, Er, Tm, Yb, Lu3D pcu topologyType II only researchgate.netuiowa.edu

The lanthanide contraction provides a unique mechanism for fine-tuning halogen interactions within extended MOF structures. researchgate.net Research has demonstrated for the first time that X···X (halogen···halogen) interactions in MOFs can be systematically modulated by the decreasing size of the Ln(III) ion across the series. researchgate.netfigshare.com

Specifically, as the ionic radius of the lanthanide ion decreases from La to Lu, the strength of the resulting Type II Br···Br interactions increases. researchgate.netuiowa.eduacs.org This tunability highlights a sophisticated level of control in crystal engineering, where the choice of the metal ion not only dictates the primary coordination geometry but also influences the strength and nature of secondary supramolecular forces. This control is crucial for designing materials with specific structural and physical properties. researchgate.net

Supramolecular Interactions in Lanthanide-TBrTA MOFs (Br···O, π-π, Hydrogen Bonding)

Beyond the significant Br···Br interactions, the crystal packing and stability of lanthanide-TBrTA MOFs are governed by a network of other non-covalent forces. The profile of these supramolecular interactions also evolves across the lanthanide series, in tandem with the changes in dimensionality and halogen bonding. researchgate.netuiowa.edu

In the Series 1 (La–Dy) 2D polymers, the assembly is reinforced by a diverse array of interactions. These include:

Br···Br halogen bonds researchgate.netuiowa.edu

Br···O interactions researchgate.netuiowa.edu

π–π stacking interactions between the aromatic rings of the TBrTA ligands researchgate.netuiowa.edu

Hydrogen bonding , primarily involving coordinated water molecules researchgate.netuiowa.edu

As the structure transitions to the 3D frameworks of Series 2 (Ho–Lu), the suite of significant supramolecular interactions becomes more streamlined. researchgate.netuiowa.edu The packing is primarily directed by Br···Br interactions and hydrogen bonding . researchgate.netuiowa.eduacs.org The Br···O and prominent π–π interactions observed in Series 1 are less significant in the assembly of the Series 2 structures. researchgate.net This change underscores the intricate relationship between the central metal ion, the framework architecture, and the hierarchy of non-covalent forces that dictate the final solid-state structure. researchgate.net

Table 2: Supramolecular Interaction Profiles in Lanthanide-TBrTA MOFs
Interaction TypeSeries 1 (La–Dy) researchgate.netuiowa.eduSeries 2 (Ho–Lu) researchgate.netuiowa.edu
Br···BrPresentPresent
Br···OPresentAbsent / Not significant
π–π StackingPresentAbsent / Not significant
Hydrogen BondingPresentPresent

Non-Lanthanide TBrTA Coordination Complexes and Polymers

Metal-Directed Assembly with Various Metal Ions (e.g., Co(II), Ni(II), Zn(II), Ag(I), Cd(II), Cu(II), Pb(II))

This compound is a versatile ligand for constructing coordination architectures with a wide range of transition metals beyond the lanthanide series. The process of forming these structures is often guided by metal-directed assembly, where the coordination preferences and geometry of the metal ion play a crucial role in determining the final dimensionality and topology of the product. researchgate.net

In mixed-ligand systems, TBrTA has been successfully reacted with nitrates of Co(II), Ni(II), Zn(II), Ag(I), Cd(II), Cu(II), and Pb(II) , in combination with a nitrogen-containing ligand, to yield a variety of coordination motifs. researchgate.net The resulting structures span from discrete 0D mononuclear complexes to infinite 1D chains, 2D layers, and 3D polymeric frameworks. researchgate.net For example, using the same ligands, Co(II) forms a 0D discrete molecular structure, while Pb(II) produces a 1D coordination polymer, and Cu(II) assembles into a 2D coordination layer. researchgate.net This structural diversity, achieved under similar synthetic conditions, highlights the directing influence of the metal center. researchgate.net

Mixed-Ligand Systems Incorporating Nitrogen-Containing Ligands

The structural diversity of TBrTA-based frameworks can be significantly expanded by introducing auxiliary nitrogen-containing ligands into the assembly process. These mixed-ligand systems allow for more complex and varied architectures. researchgate.netresearchgate.net

A series of coordination complexes were prepared by reacting various metal nitrates with TBrTA and the bent dipyridyl ligand 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) (4-bpo). researchgate.net These reactions yielded structures with dimensionalities ranging from 0D to 3D, where secondary forces like hydrogen bonding and aromatic stacking further organized the coordination arrays into diverse supramolecular architectures. researchgate.net

Other studies have utilized flexible bis-imidazole and bis-triazole ligands in conjunction with TBrTA and metal ions like Zn(II) and Cd(II). researchgate.net For instance:

With the ligand 1,4-bis(2-methyl-1H-imidazol-1-yl)butane (bmib), Zn(II) and TBrTA form a 4-fold interpenetrated diamondoid (dia) framework. researchgate.net

With 1,4-di(1H-1,2,4-triazol-1-yl)butane (ditb), Cd(II) and TBrTA produce a 2D layer with a sql topology. researchgate.net

With 1,3-di(1H-1,2,4-triazol-1-yl)propane (ditp), Zn(II) and TBrTA assemble into a 2D honeycomb (hcb) network. researchgate.net

A new copper(II) coordination polymer has also been synthesized using TBrTA and imidazole (B134444) (Im) as mixed ligands, resulting in a 2D sheet structure. tci-thaijo.org In these mixed-ligand frameworks, halogen bonds (Br···Br and Br···O), hydrogen bonds, and π-π interactions often play a crucial role in reinforcing the final 3D supramolecular structure. researchgate.net

Table 3: Examples of Non-Lanthanide and Mixed-Ligand TBrTA Coordination Polymers
Metal IonNitrogen-Containing LigandResulting Structure / DimensionalityReference
Co(II)2,5-bis(4-pyridyl)-1,3,4-oxadiazole (4-bpo)0D Mononuclear Complex researchgate.net
Cu(II)2,5-bis(4-pyridyl)-1,3,4-oxadiazole (4-bpo)2D Coordination Layer researchgate.net
Pb(II)2,5-bis(4-pyridyl)-1,3,4-oxadiazole (4-bpo)1D Fishbone-like Zigzag Chain researchgate.net
Zn(II)1,4-bis(2-methyl-1H-imidazol-1-yl)butane (bmib)3D (4-fold interpenetrated dia framework) researchgate.net
Cd(II)1,4-di(1H-1,2,4-triazol-1-yl)butane (ditb)2D Layer (4⁴-sql topology) researchgate.net
Cu(II)Imidazole (Im)2D Sheet tci-thaijo.org

Specific Structural Motifs (0D, 1D, 2D, 3D) and Interpenetration

The dimensionality of MOFs constructed from TBrTA is significantly influenced by the choice of metal ion and reaction conditions. researchgate.net Research has demonstrated the assembly of a variety of structural motifs, including zero-dimensional (0D) discrete molecules, one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. researchgate.netoaepublish.com

For instance, a series of mixed-ligand coordination complexes prepared with TBrTA and a bent dipyridyl tecton resulted in various 0D, 1D, 2D, and 3D coordination motifs, highlighting a metal-directed assembly. researchgate.net The coordination of lanthanide ions with TBrTA has been shown to be particularly sensitive to the lanthanide contraction. This effect leads to a structural change from a 2D coordination polymer with a square lattice (sql) topology for larger lanthanides (La–Dy) to a 3D MOF with a primitive cubic (pcu) network topology for smaller lanthanides (Ho–Lu). researchgate.netuiowa.edu

Interpenetration, where two or more independent frameworks are entangled, is another key feature observed in TBrTA-based MOFs. acs.orgresearchgate.net For example, a three-fold interpenetrating array has been observed in a Co(II) complex with TBrTA. researchgate.net In some cases, the use of a secondary ligand can influence the final structure, leading to the formation of pillared-layer 3D frameworks from 2D layers. acs.org The phenomenon of interpenetration can impact the porosity and accessibility of active sites within the framework. rsc.org

Cr-TBA MOFs for Electrocatalytic Applications

Chromium-based MOFs utilizing TBrTA (Cr-TBA) have emerged as promising materials for electrocatalytic applications. researchgate.net A specific Cr-TBA MOF was synthesized and shown to possess a unique paper-clip-like structure with enhanced Lewis acidity. researchgate.net This distinct structure facilitates the attraction and accumulation of hydroxide (B78521) ions (OH⁻) on the catalyst surface, which is beneficial for certain electrochemical reactions. researchgate.net

This Cr-TBA MOF has been specifically investigated for the electrochemical synthesis of hydrogen peroxide (H₂O₂) in neutral electrolytes. researchgate.net The process relies on the two-electron oxygen reduction reaction (ORR), which is often sluggish. The designed Cr-TBA catalyst has demonstrated the ability to promote this reaction efficiently. researchgate.net The performance of these MOFs can be attributed to the modulation of the local reaction microenvironment at the chromium metal sites. researchgate.net

Functional Applications of TBrTA-based MOFs

The unique structural and electronic properties of TBrTA-based MOFs have led to their exploration in various functional applications, particularly in the field of chemical sensing.

Selective Bifunctional Sensing Applications

Several TBrTA-based MOFs have been developed as selective bifunctional luminescent sensors, capable of detecting both metal ions and nitroaromatic compounds. researchgate.netuiowa.edu Lanthanide-based MOFs, in particular, have shown significant potential in this area. researchgate.netuiowa.edufigshare.com

Lanthanide MOFs incorporating TBrTA have demonstrated the ability to selectively detect ferric (Fe³⁺) and cupric (Cu²⁺) ions through luminescence quenching. researchgate.netuiowa.edu For example, a europium-based TBrTA MOF (Eu-TBrTA) exhibits significant quenching of its luminescence in the presence of Fe³⁺ (87% quenching) and Cu²⁺ (75% quenching). researchgate.netuiowa.eduresearchgate.net This high sensitivity and selectivity make these materials promising for environmental monitoring. The recyclability of these sensors has also been demonstrated for up to five cycles for both Fe³⁺ and Cu²⁺ detection. researchgate.net

Table 1: Metal Ion Detection using a Eu-TBrTA MOF

Metal IonQuenching Efficiency (%)
Fe³⁺87
Cu²⁺75
Co²⁺Moderate
Al³⁺Moderate
Mn²⁺Negligible
Ni²⁺Negligible
Data sourced from multiple studies. researchgate.netuiowa.eduresearchgate.net

The same lanthanide-based TBrTA MOFs that detect metal ions can also serve as effective sensors for nitroaromatic compounds (NACs), which are common environmental pollutants and components of explosives. researchgate.netuiowa.edumdpi.com The luminescence of a Eu-TBrTA MOF is quenched by over 85% in the presence of NACs such as 4-nitrophenol, dinitrophenol, and trinitrophenol (picric acid). researchgate.netuiowa.edumdpi.com This dual functionality highlights the versatility of these materials. The detection of nitrobenzene (B124822) has also been reported for other lanthanide MOFs. acs.org

The quenching of luminescence in TBrTA-based MOF sensors upon interaction with analytes is attributed to several mechanisms. researchgate.netuiowa.edunih.gov

Competitive Absorption (Inner Filter Effect): In the case of Fe³⁺ and Cu²⁺ detection, the primary mechanism is the competitive absorption of excitation energy by the metal ions. researchgate.netuiowa.edu The UV-Vis absorption spectra of these ions overlap with the excitation wavelength of the MOF, leading to a reduction in the light absorbed by the MOF's ligands and consequently, a decrease in luminescence. nih.gov

Photoinduced Electron Transfer (PET): For the detection of nitroaromatic compounds, photoinduced electron transfer is a key mechanism. researchgate.netuiowa.edu The electron-deficient nature of NACs facilitates the transfer of an electron from the excited state of the MOF's ligand to the nitroaromatic molecule, leading to non-radiative decay and luminescence quenching. mdpi.com

Electrostatic Processes: Electrostatic interactions between the analyte and the MOF framework also play a role, particularly with charged species or polar molecules. researchgate.netuiowa.edumdpi.com These interactions can influence the electronic environment of the luminescent center and affect the emission intensity.

Water Stability and Porosity Enhancement in MOFs

The incorporation of this compound (H₂TBrTA) as an organic linker in the synthesis of metal-organic frameworks (MOFs) has been investigated for its potential to enhance structural properties, particularly water stability and porosity. The inherent characteristics of the H₂TBrTA ligand, such as its rigidity and the presence of bulky bromine atoms, play a significant role in the architecture and robustness of the resulting frameworks.

Employing polynuclear cluster-based nodes is a known strategy to create MOFs with higher porosity and good stability. acs.org The stability of MOFs in aqueous environments is a critical factor for many of their practical applications, as the presence of water can often lead to the breakdown of the coordination bonds between metal ions and organic linkers, causing structural collapse. mdpi.comsciopen.com Research has shown that MOFs constructed with high-valent metal ions and carboxylate-based linkers tend to exhibit notable robustness, particularly in acidic water. mdpi.com

In the context of lanthanide-based MOFs, the use of this compound has led to the formation of robust frameworks. For instance, two series of lanthanide MOFs using H₂TBrTA were synthesized, demonstrating how the choice of metal ion influences the final structure. researchgate.net

Series 1 ({Ln₂(TBrTA)₃(H₂O)₈·2H₂O}n, where Ln = La to Dy) formed a 2D coordination polymer. researchgate.net

Series 2 ({[Ln₃(TBrTA)₆][Ln(H₂O)₈]·6H₂O}n, where Ln = Ho to Lu) resulted in a 3D MOF structure. researchgate.net

This structural variation, driven by the lanthanide contraction, highlights the tunability of these materials. The stability of such frameworks is often attributed to several factors, including the strength of the metal-ligand coordination bonds and the hydrophobicity of the linkers. mdpi.com The bromine atoms on the terephthalic acid backbone can contribute to a more hydrophobic environment within the pores, potentially shielding the coordination nodes from attack by water molecules. mdpi.com Furthermore, strategies like framework interlocking or interpenetration can reduce pore size and enhance interactions between frameworks, thereby increasing water stability. mdpi.comnih.gov

Potential for Gas Storage and Separation (Theoretical Considerations)

Metal-organic frameworks are considered highly promising materials for gas storage and separation applications due to their exceptionally high porosity, tunable framework structures, and the ability to immobilize functional sites within the pores. acs.orgceric-eric.euresearchgate.net Theoretically, a tank filled with a highly porous MOF can store more gas at a given pressure than an empty tank because gas molecules tend to accumulate on the vast internal surface area of the material. ceric-eric.eu

The potential of this compound-based MOFs for these applications stems from several key theoretical advantages:

High Porosity and Surface Area : The rigid and well-defined structure of H₂TBrTA allows for the construction of frameworks with significant solvent-accessible voids. For example, calculations on lanthanide-tetrabromoterephthalic acid (Ln-TBrTA) MOFs revealed solvent-accessible voids with maximum diameters of approximately 7.5 Å after the removal of guest water molecules. researchgate.net This inherent porosity is a fundamental prerequisite for high-capacity gas storage.

Tunable Pore Environment : The bromine atoms on the aromatic ring of the H₂TBrTA ligand are not merely structural placeholders. They modify the chemical environment of the pores. These halogen atoms can engage in specific interactions with adsorbed gas molecules, potentially leading to enhanced selectivity in gas separation processes. The ability to tune the framework by changing the metal ion, as seen in the Ln-TBrTA series, further allows for the fine-tuning of pore size and chemistry to target specific gases. researchgate.netacs.org

Framework Stability : For practical gas storage and separation, which often involve pressure and temperature swings, the structural integrity of the adsorbent is crucial. The same features that contribute to the water stability of H₂TBrTA-based MOFs, such as strong coordination bonds and robust linkers, are theoretically advantageous for ensuring the durability required in gas cycling processes. mdpi.com

Theoretical and molecular simulation techniques, such as Grand Canonical Monte Carlo (GCMC), are essential tools for predicting the gas adsorption properties of MOFs and screening large numbers of potential structures for specific applications like CO₂ capture or methane (B114726) storage. uq.edu.au These computational studies help in understanding the relationship between the structural features of MOFs, such as pore size and surface functionality provided by linkers like H₂TBrTA, and their gas adsorption performance. uq.edu.au

Electrocatalytic Hydrogen Peroxide Synthesis

The electrochemical synthesis of hydrogen peroxide (H₂O₂) via the two-electron oxygen reduction reaction (2e⁻ ORR) is an attractive and sustainable alternative to the conventional, energy-intensive anthraquinone (B42736) process. researchgate.netsciopen.com A significant challenge, especially in neutral electrolytes, is the slow kinetics of the 2e⁻ ORR. researchgate.net To overcome this, researchers have focused on designing efficient electrocatalysts, with MOFs emerging as a promising class of materials. researchgate.netmdpi.com

A unique metal-organic framework synthesized from chromium metal sites and this compound (Cr-TBA) has been specifically designed for this purpose. researchgate.netresearchgate.net This material exhibits a distinct "paper-clip-like" structure and possesses a remarkably enhanced Lewis acidity. researchgate.net

Mechanism and Performance: The enhanced Lewis acidity of the Cr-TBA framework is crucial to its catalytic activity. Experimental findings indicate that this property facilitates the attraction of hydroxide ions (OH⁻) from the solution, leading to their accumulation on the catalyst's surface. researchgate.netresearchgate.net This localized increase in OH⁻ concentration promotes the 2e⁻ ORR pathway, leading to the efficient production of hydrogen peroxide.

The performance of the Cr-TBA catalyst has been quantified, demonstrating its high efficiency and selectivity in neutral electrolytes.

CatalystElectrolyteFaradaic Efficiency (FE)H₂O₂ Production RateReference
Cr-TBANeutral96–98%Not specified researchgate.netresearchgate.net
Table 1: Performance data for the Cr-TBA MOF in electrocatalytic hydrogen peroxide synthesis.

This high Faradaic efficiency indicates that the vast majority of the electrical current is used for the desired two-electron reduction of oxygen to hydrogen peroxide, with minimal side reactions. The development of the Cr-TBA catalyst showcases how the specific combination of a metal node (Chromium) and a functionalized organic linker (this compound) can be leveraged to create a highly effective and selective electrocatalyst for a targeted chemical transformation. researchgate.net

Supramolecular Chemistry and Crystal Engineering of Tetrabromoterephthalic Acid

Co-crystallization and Salt Formation of TBrTA

Co-crystals are crystalline structures containing two or more different molecules in a stoichiometric ratio, held together by non-covalent interactions, primarily hydrogen bonds. tbzmed.ac.ir Salt formation, in contrast, involves the transfer of a proton from an acidic molecule to a basic one, resulting in an ionic crystal lattice. uochb.cz The distinction often depends on the difference in pKa values between the acidic and basic components; a large difference typically leads to salt formation, while a small difference favors co-crystal formation. csmres.co.uk

Design Strategies for Co-crystals and Salts

The design of co-crystals and salts involving TBrTA relies on the principles of molecular recognition and the formation of supramolecular synthons. mdpi.com Supramolecular synthons are structural units within a crystal that are formed by known and reliable intermolecular interactions. nih.gov The primary strategy for forming TBrTA co-crystals and salts involves utilizing the hydrogen bonding capabilities of its carboxylic acid functional groups. nih.gov

Key design strategies include:

Hydrogen Bond Donor-Acceptor Pairing : The carboxylic acid groups of TBrTA act as effective hydrogen bond donors. A rational design approach involves selecting co-former molecules that possess complementary hydrogen bond acceptor sites, such as the nitrogen atoms in pyridyl or amine groups. saspublishers.com The interaction between the carboxylic acid and a nitrogen-containing base, like pyridine (B92270), is a well-established and robust supramolecular heterosynthon. mdpi.com

pKa-Based Selection : The difference in the pKa values between TBrTA (an acid) and a potential co-former (typically a base) is a critical factor in predicting whether a salt or a co-crystal will form. A significant pKa difference (ΔpKa > 2-3) generally leads to proton transfer from the acid to the base, resulting in the formation of a salt. saspublishers.commdpi.com Conversely, a smaller ΔpKa (ΔpKa < 0) favors the formation of a co-crystal, where both components remain in their neutral state and are linked by hydrogen bonds. saspublishers.commdpi.com

Systematic Synthesis : A systematic approach involves reacting TBrTA with various organic base molecules containing available nitrogen atoms to explore the formation of different crystalline products. figshare.com This empirical screening allows for the discovery of new salts and co-crystals and provides insight into the competing intermolecular interactions. figshare.comnih.gov

Impact of Co-formers on Crystal Structure and Properties

The choice of co-former has a profound impact on the resulting crystal structure and the physicochemical properties of the material. When TBrTA is crystallized with different co-formers, it can self-assemble into diverse supramolecular architectures, ranging from one-dimensional (1D) chains to complex three-dimensional (3D) networks. figshare.comresearchgate.net

In its pure form, TBrTA molecules form a 2D sheet structure primarily through intermolecular O–H···Br hydrogen bonds. researchgate.net The introduction of co-formers and solvent molecules, such as water, disrupts this arrangement and directs the assembly into new structural motifs. figshare.com

For instance, studies have shown:

Hydrated TBrTA : Forms a 3D supramolecular structure where water molecules mediate hydrogen bonding interactions. figshare.com

Salts with 4,4'-bipyridine and 3-aminopyridine : The formation of charge-assisted O¯···H–N+ hydrogen bonds between the deprotonated TBrTA and the protonated co-formers leads to the creation of 3D supramolecular structures, often incorporating solvent water molecules. figshare.com

Co-crystals with 3,6-di(pyridyl-2-yl)-1,2,4,5-tetrazine and 3-iodopyridine : Neutral O–H···N hydrogen bonds between the acid and the co-former give rise to distinct architectures. The resulting structures can vary from 2D to 3D networks depending on the participation of solvent molecules and other interactions like π-stacking. figshare.com

The specific interactions dictated by the co-former can modify properties such as optical photoluminescence. figshare.com The analysis of intermolecular contacts using tools like Hirshfeld surface analysis can reveal detailed similarities and differences in the crystal packing of TBrTA in these various multi-component crystals. figshare.com

Table 1: Supramolecular Structures of TBrTA with Various Co-formers

Compound Name Co-former/Component Type Key Interactions Resulting Supramolecular Structure
TBrTA None Pure Compound O–H···Br hydrogen bonds 2D Sheet
Hydrated-TBrTA Water Hydrate Water-mediated hydrogen bonds, π···π interactions 3D Network
[TBTA]²⁻[4,4'-bipy]²⁺ 4,4'-bipyridine Salt Charge-assisted O¯···H–N⁺ hydrogen bonds, π···π interactions 1D Chain forming a 3D Network
[TBTA]²⁻[3-AP⁺]₂ 3-aminopyridine Salt Charge-assisted O¯···H–N⁺ hydrogen bonds, π···π interactions Supramolecular Trimer forming a 3D Network
TBrTA–DPTZ 3,6-di(pyridyl-2-yl)-1,2,4,5-tetrazine Co-crystal O–H···N hydrogen bonds, π···π interactions Supramolecular Trimer forming a 3D Network
TBrTA–(3-IP)₂ 3-iodopyridine Co-crystal O–H···N hydrogen bonds, π···π interactions Supramolecular Trimer forming a 2D Network

Data sourced from Kumar et al. (2016) figshare.com

Crystallographic Designation of Salts vs. Cocrystals

The distinction between a salt and a cocrystal is fundamental in crystallography and pharmaceutical sciences. The key differentiating factor is the location of the acidic proton between the acidic (TBrTA) and basic (co-former) components. acs.org

Salts : In a salt, there is a transfer of a proton from the carboxylic acid group of TBrTA to the basic co-former. This results in the formation of ions—a carboxylate anion (TBrTA²⁻) and a cation of the protonated base—which are held together primarily by ionic interactions. nih.gov These charge-assisted hydrogen bonds are a hallmark of salt formation. figshare.com

Cocrystals : In a cocrystal, the components (TBrTA and the co-former) are present in their neutral states within the crystal lattice. nih.gov The intermolecular interactions are non-ionic, consisting mainly of hydrogen bonds (e.g., O–H···N) and other non-covalent forces like π-stacking or van der Waals interactions. nih.govnih.gov

Crystallographically, the designation is determined by precisely locating the position of the hydrogen atom using X-ray diffraction. acs.org The visual distinction depends on the experimental location of this acidic proton. acs.org While the ΔpKa rule provides a strong guideline for prediction, the ultimate classification must be confirmed by structural determination. saspublishers.commdpi.com In some cases, systems can exist in a "salt-cocrystal continuum," where the proton is disordered or shared between the acid and base, making a definitive classification challenging. researchgate.net

Application of TBrTA in Experimental Phasing in Macromolecular Crystallography

Determining the three-dimensional structure of macromolecules like proteins is crucial for understanding their function. ijpca.org X-ray crystallography is a primary technique for this, but it suffers from the "phase problem": the phases of the diffracted X-rays, which are essential for calculating the electron density map of the molecule, cannot be measured directly. bbk.ac.uk Experimental phasing methods are employed to overcome this challenge, and TBrTA has been identified as an effective tool for this purpose. bbk.ac.uknih.gov

TBrTA as an Experimental Phasing Compound for Protein Structure Determination

TBrTA (also referred to as B4C in some literature) has been successfully used as an experimental phasing compound to solve the crystal structure of proteins. nih.gov It functions as a "heavy-atom" derivative, where the electron-dense bromine atoms are introduced into the protein crystal. nih.gov The method of incorporation is typically co-crystallization, where TBrTA is added to the solution from which the protein crystals are grown. nih.gov This approach allows TBrTA to be integrated directly into the crystal lattice. nih.gov

A proof-of-concept study demonstrated that by co-crystallizing TBrTA with hen egg-white lysozyme, the protein's structure could be determined using the multi-wavelength anomalous dispersion (MAD) phasing technique. nih.gov The use of TBrTA for phasing offers several advantages over traditional heavy-atom soaking methods, including a reduced number of crystal-handling steps, which can be damaging. nih.gov

Utilization of Anomalous Signal from Bromine Atoms

The effectiveness of TBrTA in experimental phasing stems from the strong anomalous scattering signal generated by its four bromine atoms. nih.gov Anomalous scattering occurs when the energy of the incident X-rays is near the absorption edge of an atom. bbk.ac.uk This effect causes a detectable difference in the scattering intensity between Friedel pairs (reflections with indices h,k,l and -h,-k,-l), which provides phase information. youtube.com

The four bromine atoms in a single TBrTA molecule provide a sufficiently strong anomalous signal to solve the phase problem. nih.gov The MAD (Multi-wavelength Anomalous Dispersion) technique, in particular, leverages this by collecting diffraction data at several different X-ray wavelengths around the bromine K absorption edge. bbk.ac.uknih.gov The variation in the anomalous signal across these wavelengths provides robust phase information, leading to a clear electron density map that can be interpreted to build an atomic model of the protein. nih.govnih.gov

Table 2: Application of TBrTA in Macromolecular Crystallography

Feature Description Significance
Phasing Method Multi-wavelength Anomalous Dispersion (MAD) A powerful experimental phasing technique that utilizes the anomalous scattering of heavy atoms to solve the phase problem. nih.gov
Anomalous Scatterer Four Bromine (Br) atoms per TBrTA molecule Provide a strong anomalous signal, which is crucial for successful phase determination. nih.gov
Incorporation Method Co-crystallization TBrTA is included in the crystallization solution, allowing it to be built into the crystal lattice as it forms. This can be less damaging to the crystal than soaking. nih.gov
Demonstrated Use Structure solution of hen egg-white lysozyme Serves as a successful proof-of-concept for the efficacy of TBrTA as a phasing compound. nih.gov

Compatibility with Crystallization Reagents

A significant advantage of TBrTA as a phasing compound is its compatibility with a wide range of commonly used protein crystallization reagents. nih.gov Many heavy-atom compounds used for phasing are incompatible with common buffers and precipitants like phosphate, sulfate, citrate, and acetate, which can limit their applicability. nih.gov The chemical stability and favorable interaction profile of TBrTA allow it to be used in diverse crystallization conditions. nih.gov

This compatibility means that TBrTA could potentially be added to commercial sparse-matrix screening kits. nih.gov Such an approach would allow researchers to simultaneously screen for protein crystallization conditions while growing derivatized crystals suitable for experimental phasing, streamlining the structure determination pipeline. nih.gov

Computational Studies and Theoretical Analysis of Tetrabromoterephthalic Acid Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to TBrTA and its derivatives to understand intermolecular interactions, crystal packing, and potential reactivity.

TBrTA is a versatile molecule capable of forming both strong hydrogen bonds through its carboxylic acid groups and halogen bonds via its bromine atoms. DFT calculations are crucial for quantifying the strength and nature of these interactions, which govern the self-assembly of TBrTA into supramolecular structures.

Studies on co-crystals and salts of TBrTA have shown that the interplay between hydrogen bonding and various π-interactions (such as Br⋯π and π⋯π) significantly influences the optoelectronic properties of the resulting materials. researchgate.net In solvates of TBrTA with acetonitrile (B52724) and methanol (B129727), DFT calculations have helped to elucidate the cooperative effect of dominant halogen bonds (Br···Br, Br···O, and Br···π) in combination with hydrogen bonding. rsc.orgsemanticscholar.org These theoretical calculations suggest that the strength of the halogen bond is comparable to that of conventional hydrogen bonds and is dependent on the nature of the hydrogen bonds formed between TBrTA and the solvent molecules. rsc.orgsemanticscholar.org The strength of the halogen bond donor ability typically increases down the group (F < Cl < Br < I), making the bromine atoms in TBrTA significant participants in these interactions. semanticscholar.org

Furthermore, DFT has been used to show how intramolecular hydrogen bonds can enhance the strength of halogen bond donors, a concept termed the Hydrogen Bond enhanced Halogen Bond (HBeXB). mdpi.com This principle, while studied in other systems, is highly relevant to TBrTA, where the proximity of carboxylic acid groups to bromine atoms could lead to similar intramolecular enhancements, influencing its binding and catalytic properties. mdpi.com

Below is a table summarizing the types of intermolecular interactions modeled in TBrTA systems using DFT.

Interaction TypeInteracting Atoms/GroupsRole in TBrTA SystemsDFT Insights
Hydrogen Bonding O-H···O (Carboxylic acid dimer)Primary motif for self-assemblyQuantifies bond strength and geometry
O-H···N (Acid-base interaction)Formation of salts and co-crystalsElucidates proton transfer and stability
Halogen Bonding C-Br···ODirecting crystal packingCharacterizes σ-hole interactions
C-Br···BrFormation of 2D/3D networksDetermines strength and directionality
C-Br···πStabilizing layered structuresModels interactions with aromatic systems
π-Interactions π···πStacking of aromatic ringsAffects electronic and optical properties

To accurately model the properties of TBrTA in the solid state, it is essential to consider the long-range periodicity of the crystal lattice. Periodic electronic structure calculations, often performed using DFT with plane-wave basis sets or localized atomic orbitals, are the standard approach for this purpose. researchgate.netnih.gov These methods account for the collective effects of the crystalline environment on the electronic properties of the molecule, which is crucial for predicting bulk properties like lattice energies, phase stability, and electronic band structures. researchgate.netnih.gov

Programs like CRYSTAL utilize a linear combination of atomic orbitals to perform ab initio calculations on periodic systems, allowing for the simulation of properties of crystalline TBrTA. arxiv.orgresearchgate.net Such calculations can validate experimentally determined crystal structures by optimizing the geometry within the constraints of the crystal lattice and comparing the result with experimental data. nih.gov This is particularly useful in crystal structure prediction, where theoretical calculations can help identify and rank the stability of potential polymorphs before they are synthesized. researchgate.netnih.gov For TBrTA, these calculations can elucidate how different intermolecular interactions, such as hydrogen and halogen bonds, cooperatively establish the three-dimensional crystal structure.

In TBrTA systems that form salts or cocrystals with basic molecules, the position of the carboxylic acid proton is critical. It can either remain on the TBrTA molecule (forming a cocrystal) or be transferred to the basic co-former (forming a salt). DFT calculations are employed to map the potential energy surface for this proton transfer process.

By systematically varying the position of the proton between the donor (TBrTA's oxygen) and the acceptor (e.g., a nitrogen atom on a co-former), a potential energy curve can be generated. The energy difference between the minima on this curve corresponds to the relative stability of the salt versus the cocrystal. The energy barrier between these minima represents the energy penalty for proton relocation, and its height determines the transition state of the transfer. Theoretical studies on similar proton transfer reactions have shown that concepts like the maximum hardness principle can be used to locate the transition state on the potential energy curve, providing a robust method for analyzing these energy penalties.

While specific DFT studies on the role of TBrTA in H2O2 electrosynthesis are not prominent, the methodology for such an investigation is well-established. DFT is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies.

A hypothetical study of TBrTA's involvement in the two-electron oxygen reduction reaction (2e- ORR) for H2O2 production would follow a path similar to studies on other catalysts. For instance, in the reaction between tetrachloro-o-benzoquinone and H2O2, DFT calculations have been used to map the entire reaction pathway, from the initial formation of a molecular complex to the nucleophilic attack and subsequent homolytic cleavage of the O-O bond to form hydroxyl radicals. frontiersin.org

For a TBrTA-based system, DFT simulations could be used to:

Model the adsorption of O2 and other intermediates onto the TBrTA molecule or a TBrTA-functionalized surface.

Calculate the free energy of key reaction intermediates (*OOH, *O, *OH).

Determine the reaction pathway and the rate-determining step by calculating the energy barriers for each elementary step.

Analyze how the electronic structure of TBrTA, particularly the electron-withdrawing bromine atoms, might facilitate the stabilization of key intermediates and lower the activation energy for H2O2 production.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comyoutube.com The Hirshfeld surface is constructed based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the contribution of a given molecule's electron density to the total density is dominant.

For TBrTA co-crystals and salts, Hirshfeld surface analysis has been used to corroborate crystallographic findings. researchgate.net By mapping properties like dnorm (normalized contact distance) onto the surface, specific intermolecular contacts can be identified. Red spots on the dnorm surface indicate close contacts, such as hydrogen and halogen bonds, that are shorter than the van der Waals radii sum. mdpi.com

The analysis is often paired with 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. mdpi.com These plots show the distribution of internal (di) and external (de) distances from the surface to the nearest atoms. The percentage contribution of different interactions (e.g., H···H, O···H, Br···H, Br···O) to the total crystal packing can be calculated from these plots. researchgate.net This allows for a detailed comparison of the packing motifs in different TBrTA-based crystal structures.

The table below shows a hypothetical breakdown of intermolecular contacts for a TBrTA cocrystal, as derived from Hirshfeld surface analysis.

Contact TypePercentage ContributionDescription
Br···H / H···Br 30%Represents interactions between bromine and hydrogen atoms, including weak hydrogen bonds.
O···H / H···O 25%Corresponds to strong O-H···O or O-H···N hydrogen bonds.
H···H 20%Indicates van der Waals contacts, significant in overall packing.
Br···C / C···Br 10%Highlights potential Br···π interactions.
Br···Br 8%Shows the presence of Type I or Type II halogen-halogen contacts.
C···C 5%Represents π-π stacking interactions between aromatic rings.
Other 2%Includes minor contacts like O···C, Br···O, etc.

Molecular Dynamics and Classical Force Field Applications in TBrTA Systems

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into dynamics, conformational changes, and thermodynamic properties. These simulations rely on a classical force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system.

While specific, validated force fields for TBrTA are not commonly available in standard databases like AMBER or CHARMM, they can be developed. The parameterization process for a new molecule like TBrTA typically involves:

Defining Atom Types: Assigning specific atom types to the carbon, oxygen, hydrogen, and bromine atoms in TBrTA, considering their chemical environment.

Parameter Derivation: Deriving parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. This is often done by fitting to high-level quantum mechanical data, such as DFT calculations of molecular geometries, vibrational frequencies, and interaction energies. nih.gov

Validation: Testing the force field by simulating known experimental properties, such as crystal density, lattice parameters, or thermodynamic data.

Simulations of terephthalic acid (the non-brominated parent compound) have utilized the Dreiding force field, a generic force field applicable to organic molecules. rsc.org Such an approach could serve as a starting point for TBrTA simulations, although re-parameterization, especially of the partial atomic charges and van der Waals parameters for the bromine atoms, would be necessary to accurately capture halogen bonding. Machine learning force fields, which are trained on large quantum mechanics datasets, represent a modern approach that could yield highly accurate potentials for TBrTA systems. youtube.com

Once a reliable force field is established, MD simulations could be applied to study various phenomena in TBrTA systems, such as the dynamics of co-crystal formation, the behavior of TBrTA at interfaces, or the thermal stability of its crystalline forms.

Topological Analysis of Coordination Networks

The topology of coordination networks, including metal-organic frameworks (MOFs), provides a simplified and powerful method for understanding and classifying their complex three-dimensional structures. ucl.ac.ukmonash.edu This approach deconstructs the intricate atomic arrangement into a more manageable set of nodes (metal ions or clusters) and linkers (organic ligands), allowing for the characterization of the underlying network topology. bbk.ac.ukrsc.org The analysis of coordination polymers derived from halogenated terephthalic acids, such as the closely related 2,5-dibromoterephthalic acid (H₂dbt), offers valuable insights into how ligand functionality and reaction conditions influence the final architecture. rsc.org

In the study of coordination polymers based on 2,5-dibromoterephthalic acid and various N-donor ancillary ligands, a range of network topologies have been observed, demonstrating the structural diversity achievable. rsc.org The specific topology of the resulting framework is influenced by factors such as the coordination geometry of the metal center, the binding mode of the tetrabromoterephthalic acid ligand, and the nature of any ancillary or structure-directing agents present.

A systematic analysis of these networks often reveals common topological motifs. For instance, in a series of calcium(II) coordination polymers synthesized with 2,5-dibromoterephthalic acid, different N-donor organic species were utilized as auxiliary ligands, leading to the formation of distinct three-dimensional (3D) frameworks. rsc.org

One such complex exhibits a pcu (primitive cubic) network topology. This topology is characterized by a simple cubic arrangement of nodes and linkers. In this specific case, the framework is constructed from binuclear [Ca₂(CO₂)₄] secondary building units (SBUs) which act as 6-connected nodes. These nodes are then linked by the dibromoterephthalate ligands, resulting in a noninterpenetrated 3D structure with a {4¹²·6³} topology. rsc.org

Another coordination polymer in the same study demonstrates a 2-fold interpenetrated dia (diamondoid) framework. The 'dia' topology is based on the structure of diamond, where each node is connected to four other nodes in a tetrahedral arrangement. In this instance, single metal ions act as the nodes, and they are connected by the dibromoterephthalate anions and bidentate chelating 5,5′-dimethyl-2,2′-bipyridine ligands, leading to a framework with a 6⁶ topology. rsc.org

The versatility of the system is further highlighted by the formation of a (6,6)-connected framework built from edge-sharing 1D Ca-O-Ca inorganic chains and the dbt ligands. rsc.org A more complex example from this research is a unique (4,4,4,4,5)-connected 5-nodal topology net, where diprotonated 1,4-di(1H-imidazol-1-yl)benzene molecules provide space filling to balance the negatively charged framework. rsc.org

The following table summarizes the topological features of these illustrative coordination polymers based on a brominated terephthalic acid derivative:

ComplexMetal CenterLigandsSecondary Building Unit (SBU)Network TopologyPoint Symbol
[Ca(dbt)(H₂O)]nCa(II)2,5-dibromoterephthalic acid (dbt)Edge-sharing 1D Ca-O-Ca chains(6,6)-connectedN/A
[Ca(H-dbt)₂(5,5′-dmbpy)₂]nCa(II)2,5-dibromoterephthalic acid (H-dbt), 5,5′-dimethyl-2,2′-bipyridine (5,5′-dmbpy)Single metal nodesdia (diamondoid)6⁶
(4,4′-bpy)₀.₅[Ca(dbt)(H₂O)₂]nCa(II)2,5-dibromoterephthalic acid (dbt), 4,4′-bipyridine (4,4′-bpy)Binuclear [Ca₂(CO₂)₄]pcu (primitive cubic){4¹²·6³}
(H₂-dib)[Ca₃(dbt)₄(H₂O)₄·2H₂O]nCa(II)2,5-dibromoterephthalic acid (dbt), 1,4-di(1H-imidazol-1-yl)benzene (dib)N/A5-nodalN/A

Advanced Characterization and Analytical Methodologies for Tetrabromoterephthalic Acid and Its Materials

X-ray Diffraction Techniques

X-ray diffraction (XRD) is a cornerstone technique for the solid-state characterization of crystalline materials. By analyzing the pattern of diffracted X-rays that have passed through a sample, it is possible to deduce detailed information about the arrangement of atoms and molecules within the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline compound. It provides unambiguous data on bond lengths, bond angles, and the spatial arrangement of molecules, including their packing and intermolecular interactions.

While SCXRD is the gold standard, obtaining single crystals of sufficient size and quality can be challenging. In the case of pure tetrabromoterephthalic acid (TBTA), its crystal structure was successfully determined from high-quality powder X-ray diffraction data. figshare.com This analysis revealed significant intermolecular interactions that dictate its solid-state assembly. The molecules form a two-dimensional supramolecular sheet structure, which is primarily stabilized by O–H···Br hydrogen bonding interactions between the carboxylic acid groups of one molecule and the bromine atoms of a neighboring molecule. figshare.com This structural insight is fundamental to understanding its physical properties and how it interacts with other molecules to form new materials. figshare.com

Powder X-ray Diffraction (PXRD) is a versatile and rapid technique used to analyze polycrystalline samples. units.it It is indispensable for identifying crystalline phases, confirming the purity of a synthesized material, and studying polymorphism. units.itucmerced.edu The PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid.

In the study of this compound, PXRD is a critical tool for routine characterization. It has been used to establish the phase purity of the parent acid and to confirm the formation of new crystalline materials, such as co-crystals and salts. figshare.com When TBTA is reacted with another molecule to form a salt or co-crystal, the resulting PXRD pattern is distinctly different from the patterns of the individual starting components, providing clear evidence of the formation of a new solid phase. figshare.comresearchgate.net

Table 1: Comparison of X-ray Diffraction Applications for this compound

Technique Primary Application for TBTA Key Findings
SCXRD Precise 3D molecular and supramolecular structure determination. Structure of pure TBTA was solved via alternative methods (PXRD), revealing a 2D sheet network stabilized by O–H···Br hydrogen bonds. figshare.com
PXRD Phase identification and purity assessment. Confirms the unique crystalline fingerprint of TBTA and is used to verify the successful synthesis of new multi-component materials (co-crystals/salts). figshare.com

Spectroscopic Methods

Spectroscopic methods involve the interaction of electromagnetic radiation with a substance to produce a spectrum, which provides information about its molecular structure and properties.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. rtilab.com It works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. rtilab.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Description
O–H Stretch Carboxylic Acid (–COOH) 3100 - 2500 A very broad and strong absorption due to hydrogen bonding.
C=O Stretch Carboxylic Acid (–COOH) 1710 - 1680 A sharp and very strong absorption characteristic of the carbonyl group in a carboxylic acid dimer.
C=C Stretch Aromatic Ring 1600 - 1450 Multiple medium to weak bands from the benzene (B151609) ring vibrations.
C–O Stretch Carboxylic Acid (–COOH) 1320 - 1210 Strong band associated with the carbon-oxygen single bond.
C–Br Stretch Bromo-aromatic 700 - 500 Absorption in the lower frequency region, indicative of the carbon-bromine bond.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure of a molecule in solution. It probes the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom. For analysis of terephthalic acid derivatives, deuterated solvents such as dimethyl sulfoxide (B87167) (DMSO-d₆) are commonly used. rsc.org

¹H NMR: The proton NMR spectrum of this compound is notably simple due to its molecular structure. The four positions on the aromatic ring that would normally hold hydrogen atoms are substituted with bromine atoms. Consequently, the spectrum lacks signals in the typical aromatic region (δ 7-8 ppm). The only expected signal is a broad singlet in the downfield region (typically > δ 10 ppm), corresponding to the two equivalent acidic protons of the carboxylic acid groups.

¹³C NMR: The carbon NMR spectrum provides more detailed structural information. Due to the molecule's symmetry, only three distinct signals are expected for the eight carbon atoms:

A signal for the two equivalent carboxylic acid carbons (–COOH).

A signal for the two equivalent aromatic carbons directly bonded to the carboxylic acid groups (C–COOH).

A signal for the four equivalent aromatic carbons bonded to the bromine atoms (C–Br).

Materials derived from this compound, particularly when used as organic linkers to form metal-organic frameworks (MOFs), have potential applications in luminescence-based sensing. In lanthanide-based MOFs, the organic linker can act as an "antenna," absorbing excitation energy and efficiently transferring it to the lanthanide metal center (e.g., Europium, Terbium), which then emits light at its characteristic wavelength. researchgate.net This property can be exploited for chemical sensing, as the presence of certain analyte molecules can enhance or quench this luminescence.

While specific studies on tetrabromoterephthalate-based MOFs are emerging, extensive research on analogous halogenated terephthalate (B1205515) linkers demonstrates the viability of this approach. For instance, MOFs constructed from tetrafluoroterephthalic acid and lanthanide ions have been shown to be highly sensitive and selective luminescent sensors for small molecules like benzaldehyde. researchgate.net Similarly, other functionalized terephthalate linkers have been used to create MOFs that can detect metal ions and nitroaromatics. rsc.orgrsc.org The heavy bromine atoms in this compound could potentially influence the photophysical properties of such MOFs, such as by promoting intersystem crossing, which is a key step in the antenna effect.

Table 3: Examples of Luminescence Sensing with Analogous Terephthalate-Based MOFs

Organic Linker Metal Ion(s) Target Analyte Sensing Mechanism Reference
2-(4-pyridyl)-terephthalic acid Europium (Eu³⁺) Fe³⁺ ions Luminescence Quenching rsc.org
2-(4-pyridyl)-terephthalic acid Terbium (Tb³⁺) Cr₂O₇²⁻ anions Luminescence Quenching rsc.org
Tetrafluoroterephthalic acid Europium (Eu³⁺), Terbium (Tb³⁺), Dysprosium (Dy³⁺) Benzaldehyde High Sensitivity & Selectivity researchgate.net

UV-Vis Spectroscopy (for Sensing Mechanisms)

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for investigating the sensing mechanisms of materials derived from this compound. The absorption of UV or visible light by these materials can change in the presence of specific analytes, forming the basis for a sensing application. The soluble products resulting from the enzymatic hydrolysis of PET, such as terephthalic acid and its esters, exhibit a strong, identical absorbance peak around 240–244 nm. nih.gov This characteristic absorption is due to the shared number of carbonyl groups in these molecules. nih.gov

For terephthalic acid specifically, UV-Vis spectra show absorption maxima at 190 nm, 241 nm, and 285 nm when measured in an acidic mobile phase (pH 3 or lower). sielc.com The selection of an appropriate wavelength for analysis is crucial for optimal results in techniques like High-Performance Liquid Chromatography (HPLC). sielc.com It is important to consider that the mobile phase and buffers used can interfere with measurements, particularly at wavelengths below 230 nm. sielc.com To circumvent this, using low UV-transparent mobile phases like acetonitrile (B52724) and water, with buffers such as phosphoric acid and its salts, sulfuric acid, or trifluoroacetic acid, is recommended for detection at these lower wavelengths. sielc.com

In the context of sensing, fluorimetric methods, which are generally more sensitive than spectrophotometric ones, can be employed. nih.gov For instance, terephthalic acid can be quantitatively converted to the fluorescent compound hydroxyphthalic acid, which can be detected by measuring its fluorescence at 421 nm (with excitation at 328 nm). nih.gov This conversion can be achieved through a reaction with hydrogen peroxide. nih.gov

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of this compound and materials derived from it.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org This technique is crucial for determining the thermal stability, decomposition temperatures, and composition of materials. umw.edu.plalfa-chemistry.com TGA can be performed in different modes: isothermal (constant temperature), quasistatic (stepwise heating), and dynamic (linear heating rate). wikipedia.orgetamu.edu

For terephthalic acid, TGA combined with differential thermal analysis (TG/DTA) has shown that it sublimes at 276°C before it begins to decompose. researchgate.netresearchgate.net Pyrolysis studies at various temperatures have identified the decomposition products. researchgate.netresearchgate.netstackexchange.com No decomposition is observed below 445°C. researchgate.netresearchgate.net At 764°C, a total of 11 degradation products have been identified, with benzene, benzoic acid, and 1,1′-biphenyl being the major ones. researchgate.net The decomposition process is an exothermic event that results in the formation of a gas phase (including benzene, biphenyl, toluene, hydrogen, and carbon monoxide) and residual carbon. researchgate.net

In the context of materials science, TGA is used to study the thermal degradation of polymers incorporating this compound. For instance, in the analysis of copolymers, TGA can reveal multi-step decomposition processes. mdpi.com The data from TGA can be used to determine kinetic parameters of thermal degradation, such as activation energy. wikipedia.orgmdpi.com

Table 1: TGA Data for Terephthalic Acid Decomposition

Temperature Range (°C)EventMajor Products
~276SublimationTerephthalic Acid (gas)
>445DecompositionBenzene, Benzoic Acid, 1,1′-Biphenyl

This table is interactive. Click on the headers to sort the data.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. netzsch.comhu-berlin.de DSC is widely used to study thermal transitions in polymers, such as the glass transition, crystallization, and melting. hu-berlin.demt.cominnovatechlabs.com

For polymers derived from terephthalic acid, like polyethylene (B3416737) terephthalate (PET), DSC curves can reveal key thermal events. mt.comyoutube.com A typical DSC thermogram for an amorphous plastic like PET will show the glass transition, followed by peaks corresponding to cold crystallization and melting, and finally, decomposition. youtube.com The glass transition appears as a step-like change in the heat flow, while crystallization is an exothermic process (releasing heat) and melting is an endothermic process (absorbing heat). hu-berlin.dehu-berlin.de

The thermal history of a polymer sample significantly influences its DSC curve. mt.com For example, the rate of cooling from the melt will affect the degree of crystallinity, which in turn affects the melting behavior observed in a subsequent heating scan. ulisboa.pt DSC can also be used to determine the purity of a substance by analyzing its melting behavior. youtube.com In the analysis of co-crystals involving terephthalic acid, DSC can identify the melting points of the individual components and the co-crystal itself. researchgate.net

Table 2: Typical Thermal Transitions Observed by DSC for a Terephthalic Acid-Based Polymer (PET)

Thermal EventDescriptionTypical Temperature Range (°C)
Glass Transition (Tg)Change from a rigid, glassy state to a more flexible, rubbery state.60-80
Cold Crystallization (Tcc)Amorphous regions of the polymer crystallize upon heating.120-150
Melting (Tm)Crystalline regions of the polymer melt.250-265

This table is interactive. Click on the headers to sort the data.

Microscopy Techniques (e.g., Transmission Electron Microscopy for Biopolymers)

Transmission Electron Microscopy (TEM) is a powerful technique for the characterization of nanomaterials and biopolymers at the nanoscale. utexas.edu It provides high-resolution images that can reveal the morphology, size, and structure of these materials. youtube.comresearchgate.net In the context of materials derived from this compound, TEM can be used to visualize nanoparticles and their interaction with biological systems. nih.gov

TEM has been instrumental in studying the cellular uptake and intracellular distribution of nanoparticles. nih.gov By combining TEM with analytical techniques like energy-dispersive X-ray spectroscopy (EDS), it is possible to obtain chemical information about the nanoparticles within cells. nih.gov This is crucial for understanding the stability and fate of these materials in a biological environment. nih.gov Advanced TEM techniques, such as 3D electron tomography, can provide three-dimensional information about the distribution of nanoparticles within whole cells. nih.gov

For biopolymers, TEM can be used to investigate their structure and how they are affected by the incorporation of monomers like this compound. The high resolution of TEM allows for the detailed analysis of the polymer's internal structure and its interaction with other components in a composite material. utexas.edu

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation, identification, and quantification of compounds in a mixture. nih.gov It is particularly useful for the analysis of terephthalic acid and its derivatives, including this compound.

Various HPLC methods have been developed for the analysis of terephthalic acid and its isomers. helixchrom.comhelixchrom.com These methods often utilize reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com The separation of terephthalic acid from related impurities, such as p-toluic acid and benzoic acid, can be achieved using anion-exchange HPLC. fishersci.com The choice of the column and mobile phase is critical for achieving good resolution and symmetrical peak shapes. fishersci.com

In a specific application, an HPLC method for analyzing terephthalic acid and its production residues involved dissolving the sample in aqueous alkali, adjusting the pH to 6-7 with phosphoric acid, and then performing the analysis. google.com The detection of the separated compounds is typically done using a UV detector, with the wavelength set to one of the absorption maxima of the analyte. sielc.comhelixchrom.com For terephthalic acid, a detection wavelength of 235 nm is often used. helixchrom.com

The analysis of brominated compounds, which would include this compound, can also be performed using chromatographic techniques. For instance, the separation of tetrabromo benzoic acid and tetrabromo phthalic acid has been demonstrated. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound like this compound, which has low volatility due to its high molecular weight and polar carboxyl groups, direct GC-MS analysis is challenging. Therefore, a derivatization step is mandatory to convert the polar carboxyl groups into less polar, more volatile esters. nih.gov This process enhances the thermal stability of the analyte and improves its chromatographic behavior. nih.govgcms.cz

Derivatization Process: To make this compound amenable to GC-MS analysis, its carboxylic acid functional groups are typically converted into esters, most commonly methyl or silyl (B83357) esters. chromforum.orgyoutube.com

Esterification: Methylation can be achieved using reagents like BF₃/CH₃OH or H₂SO₄/CH₃OH. chromforum.org This reaction replaces the acidic protons of the carboxyl groups with methyl groups, forming this compound dimethyl ester.

Silylation: A common alternative is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-trimethylsilyltrifluoroacetamide (MSTFA). chromforum.orgyoutube.comresearchgate.net This process replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, significantly increasing the volatility of the compound. youtube.com The derivatization is often performed in a solvent like pyridine (B92270) or DMF, sometimes with gentle heating to ensure the reaction goes to completion. chromforum.org

GC-MS Analysis Parameters: Following derivatization, the resulting this compound derivative is injected into the GC-MS system.

Gas Chromatography: The separation is typically performed on a low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS). chromforum.org A temperature program is employed, starting at a lower temperature and ramping up to a higher temperature to ensure efficient separation of the analyte from the solvent and any byproducts. nih.gov

Mass Spectrometry: The electron ionization (EI) mode is commonly used, where high-energy electrons bombard the molecules eluting from the GC column. nih.gov This causes ionization and fragmentation of the molecule into a predictable pattern of smaller, charged ions. chemguide.co.uk

Fragmentation Pattern: The mass spectrum of derivatized this compound is characterized by a distinctive pattern of peaks resulting from the fragmentation of the molecular ion. A key feature of brominated compounds is the isotopic pattern of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com This results in a characteristic isotopic cluster for the molecular ion and any bromine-containing fragments, making them readily identifiable.

The fragmentation of the this compound derivative (e.g., dimethyl ester) would be expected to follow pathways common to aromatic esters and halogenated compounds. libretexts.org The molecular ion (M⁺) peak would be observed with its characteristic isotopic pattern for four bromine atoms. Subsequent fragmentation would likely involve:

Loss of Bromine: Sequential loss of bromine atoms (Br•) is a common fragmentation pathway for polybrominated compounds. thermofisher.com This would result in peaks at [M-Br]⁺, [M-2Br]⁺, and so on. The relative intensity of the [M-2Br]⁺ peak often increases with the degree of bromination. thermofisher.com

Loss of Ester Group: Cleavage of the ester group is also expected. For a dimethyl ester derivative, this could involve the loss of a methoxy (B1213986) radical (•OCH₃) to give a peak at [M-31]⁺, or the loss of a methyl carboxylate radical (•COOCH₃) to give a peak at [M-59]⁺.

Ring Fragmentation: The stable aromatic ring may also fragment, although this typically results in lower intensity peaks compared to the loss of substituents.

The table below summarizes the expected key fragments for the dimethyl ester of this compound.

Fragment Ion Description of Neutral Loss Significance
[M]⁺ Molecular IonConfirms the molecular weight of the derivatized analyte. Shows characteristic isotopic pattern for four bromine atoms.
[M-Br]⁺ Loss of a bromine radicalCommon fragmentation pathway for brominated compounds.
[M-2Br]⁺ Loss of two bromine radicalsOften a prominent peak for highly brominated molecules. thermofisher.com
[M-OCH₃]⁺ Loss of a methoxy radicalIndicates the presence of a methyl ester group.
[M-COOCH₃]⁺ Loss of a methyl carboxylate radicalIndicates the presence of a methyl ester group.
C₆Br₄⁺ Tetrabromobenzene cationRepresents the core aromatic ring after loss of both ester groups.

This table is based on general fragmentation principles for similar compounds and is for illustrative purposes.

Electrochemical Techniques (for Electrosynthesis Characterization)

Electrochemical techniques are invaluable for characterizing the electrosynthesis of compounds like this compound. These methods can provide real-time information about the reaction mechanism, monitor the consumption of reactants and the formation of products, and help optimize reaction conditions. nih.govrsc.org The electrosynthesis itself can be an alternative to traditional chemical halogenation, potentially offering a greener route with higher atom economy by using sources like alkali metal halides. unimi.it

Cyclic Voltammetry (CV): Cyclic voltammetry is a primary tool used to study the electrochemical properties of the starting materials and to probe the mechanism of the electrosynthesis reaction. wikipedia.orgresearchgate.net In a typical CV experiment, the potential of a working electrode is scanned linearly in a cycle, and the resulting current is measured. wikipedia.org

Application in Electrosynthesis: By running CVs on the starting material (e.g., terephthalic acid) in the presence of a bromide source, one can determine the oxidation potential required to generate the reactive bromine species that will carry out the aromatic substitution. It can also be used to observe the formation of the brominated products, which will have different redox potentials than the starting material. nih.gov This allows for the study of reaction intermediates and the stability of the final product. wikipedia.org For example, CV can help confirm the generation of N-centered radical intermediates in certain electrochemical C-H functionalization reactions. nih.gov

Chronoamperometry and Chronocoulometry: These techniques involve stepping the potential to a value where the electrochemical reaction occurs and monitoring the current (chronoamperometry) or charge (chronocoulometry) over time.

Application in Electrosynthesis: These methods are particularly useful for kinetic studies and for determining the number of electrons transferred in the reaction, which is crucial for elucidating the reaction mechanism. nih.govresearchgate.net By analyzing the current decay over time, information about the rate of the halogenation reaction can be obtained. Chronocoulometry can be used to monitor the progress of a bulk electrolysis reaction, ensuring the complete conversion of the starting material.

Bulk Electrolysis (Potentiostatic or Galvanostatic): This is the preparative-scale application of electrochemistry, where a constant potential (potentiostatic) or constant current (galvanostatic) is applied to an electrochemical cell to synthesize the target molecule.

Application in Electrosynthesis: During the bulk electrosynthesis of this compound, analytical techniques like CV or spectroscopy can be coupled with the electrolysis setup to monitor the reaction in situ. nih.gov This allows for precise control over the reaction, helping to maximize the yield of the desired tetrabrominated product and minimize the formation of partially brominated intermediates or byproducts. The progress can be tracked by periodically taking small aliquots from the reaction mixture and analyzing them.

The following table summarizes the application of these electrochemical techniques for the characterization of electrosynthesis.

Technique Measured Parameter Information Gained for Electrosynthesis Characterization
Cyclic Voltammetry (CV) Current vs. PotentialDetermination of redox potentials, study of reaction mechanisms, identification of intermediates, assessment of product stability. wikipedia.org
Chronoamperometry Current vs. TimeKinetic analysis of reaction rates, monitoring reactant consumption. nih.gov
Chronocoulometry Charge vs. TimeDetermination of the number of electrons transferred (n-value), monitoring reaction progress.
Bulk Electrolysis Total Charge PassedPreparative synthesis of the target compound, allows for in-situ monitoring and optimization of reaction yield.

Environmental Implications and Degradation Studies of Tetrabromoterephthalic Acid General Terephthalic Acid Context

Biodegradation Mechanisms (General Terephthalic Acid)

The biodegradation of terephthalic acid by microorganisms is a key process in its environmental removal. This process is influenced by various pathways, the microorganisms involved, and several environmental factors.

Aerobic bacterial degradation of terephthalic acid typically proceeds through the introduction of hydroxyl groups onto the aromatic ring by dioxygenase enzymes. nih.gov This initial step leads to the formation of intermediates like protocatechuic acid (PCA). researchgate.netnih.gov The aromatic ring of PCA is then cleaved, often through an ortho-cleavage pathway, leading to further breakdown into intermediates that can enter central metabolic cycles like the TCA cycle. researchgate.netresearchgate.net For instance, studies on Rhodococcus erythropolis have provided evidence for the ortho-cleavage pathway in terephthalic acid degradation. nih.govnih.gov

A variety of bacterial species have been identified with the capability to degrade terephthalic acid, often utilizing it as a sole source of carbon and energy. These microorganisms have been isolated from environments contaminated with petrochemical wastewater and soil. ijesd.orgscielo.br

Several key genera and species involved in terephthalic acid biodegradation include:

Arthrobacter sp. : Strains of Arthrobacter have demonstrated a strong ability to degrade terephthalic acid. sajs.co.zaresearchgate.netscielo.br

Rhodococcus erythropolis : This species has been studied for its efficiency in degrading high concentrations of terephthalic acid. nih.govnih.gov Other species like Rhodococcus biphenylivorans have also been identified as potent TA degraders. ijesd.org

Pseudomonas sp. : Various Pseudomonas species are well-known for their metabolic versatility and ability to degrade aromatic compounds, including terephthalic acid. scielo.brmdpi.com

Chryseobacterium sp. : This genus includes bacteria capable of breaking down terephthalic acid. scielo.br

Burkholderia sp. : Members of this genus have also been isolated and identified as terephthalic acid degraders. scielo.brmdpi.com

A bacterial consortium composed of Paraburkholderia fungorum, Ralstonia pickettii, Achromobacter sp., and Pseudomonas fluorescens has also been shown to metabolize TA. mdpi.com

The efficiency of microbial degradation of terephthalic acid is significantly influenced by environmental conditions. Optimizing these factors is crucial for practical applications in bioremediation.

Temperature: Most studies indicate an optimal degradation temperature around 30°C for various bacterial strains, including Arthrobacter sp., Rhodococcus biphenylivorans, and Delftia sp. ijesd.orgsajs.co.zafrontiersin.org

pH: A neutral to slightly alkaline pH is generally favored for terephthalic acid biodegradation. Optimal pH values have been reported at 7.0 for Arthrobacter sp. and Rhodococcus biphenylivorans, and up to 8.0 for Rhodococcus erythropolis. ijesd.orgsajs.co.zanih.gov Delftia sp. WL-3 shows stable degradation over a pH range of 6.0 to 9.0. frontiersin.org

Agitation: Adequate agitation is important for aerobic degradation to ensure sufficient oxygen supply. Optimal shaking speeds have been reported at 150 rpm for Arthrobacter sp. and 200 rpm for Rhodococcus biphenylivorans and Rhodococcus erythropolis. ijesd.orgsajs.co.zanih.gov

Concentration: High concentrations of terephthalic acid can be inhibitory to microbial growth and degradation. For example, the degradation ability of Arthrobacter sp. 0574 was inhibited at concentrations above 10 g/L. sajs.co.zaresearchgate.net However, some strains, like Rhodococcus biphenylivorans, have shown the ability to degrade TA at concentrations as high as 10 g/L without inhibitory effects. ijesd.org Halotolerant strains of Glutamicibacter have been shown to utilize TA concentrations up to 30 g/L. researchgate.net

Table 1: Optimal Conditions for Terephthalic Acid Biodegradation by Various Microorganisms
MicroorganismOptimal Temperature (°C)Optimal pHOptimal Agitation (rpm)Reference
Arthrobacter sp. 0574307.0150 sajs.co.za
Rhodococcus biphenylivorans307.0200 ijesd.org
Rhodococcus erythropolis MTCC 3951308.0200 nih.gov
Delftia sp. WL-3307.0Not Specified frontiersin.org

Intermediate Products and Metabolic Pathways (General Terephthalic Acid)

The microbial catabolism of terephthalic acid involves a series of enzymatic reactions that generate specific intermediate products. The primary aerobic pathway involves the initial conversion of terephthalic acid to protocatechuic acid (PCA). researchgate.netnih.gov

In the degradation pathway by Delftia sp. WL-3, diethyl terephthalate (B1205515) is first hydrolyzed to terephthalic acid, which is then converted to PCA before further mineralization. nih.gov Similarly, the growth of Glutamicibacter sp. on terephthalic acid leads to the accumulation and subsequent degradation of PCA, indicating it as a key metabolic intermediate. researchgate.net From PCA, the pathway proceeds via ring cleavage, eventually leading to compounds like 3-carboxy-cis,cis-muconate that can be channeled into the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water. researchgate.netresearchgate.net A bacterial consortium dominated by Paraburkholderia fungorum was found to utilize the benzoate degradation pathway during TA catabolism. mdpi.comnih.gov

Table 2: Key Intermediates in the Aerobic Degradation of Terephthalic Acid
Initial SubstrateKey IntermediateSubsequent ProductsReference
Terephthalic AcidProtocatechuic Acid (PCA)Ring-cleavage products, TCA cycle intermediates researchgate.netnih.gov
Terephthalic Acid1,2-dihydroxy-3,5-cyclohexadiene-1,4-dicarboxylateProtocatechuate (PCA) researchgate.net

Wastewater Treatment Applications (General Terephthalic Acid)

Wastewater from purified terephthalic acid (PTA) production plants contains high concentrations of TA and other organic compounds, necessitating effective treatment before discharge. sajs.co.zamdpi.com Biological treatment methods are widely employed and are often more cost-effective and environmentally friendly than physical or chemical methods. sajs.co.zaresearchgate.net

Activated sludge processes, sometimes in multiple stages, are commonly used to treat terephthalic acid wastewater, achieving high removal efficiencies of chemical oxygen demand (COD). ird.fr Specific microbial strains with high degradation capabilities, such as Rhodococcus erythropolis, have been shown to be robust in treating real industrial wastewater containing TA. nih.gov Anaerobic fixed-film reactors have also been successfully used, achieving significant COD removal and offering an energy-saving alternative to conventional aerobic processes. ird.fr

In addition to biological treatments, chemical oxidation methods like catalytic ozonation are being explored to mineralize the organic compounds in PTA wastewater into less harmful substances. mdpi.com Filtration technologies are also employed to recover TA solids from wastewater streams, which can reduce the organic load on subsequent treatment steps. mottcorp.commottcorp.com

Toxicity and Accumulation Mechanisms (General Terephthalic Acid)

Terephthalic acid is considered to have low acute toxicity. researchgate.net However, wastewater from its production can be harmful to aquatic environments if discharged without treatment due to its high organic load and the presence of other toxic chemicals. mdpi.comresearchgate.net High concentrations of terephthalic acid (above 1000 mg/L) can be toxic and inhibit microbial growth. sajs.co.zaresearchgate.net

In animal studies, the primary mode of action for TA toxicity at high doses involves urinary acidosis and the formation of calcium terephthalate crystals, leading to bladder calculi (stones). researchgate.netnih.gov This crystal formation can cause physical irritation, leading to hyperplasia and, in some cases, bladder tumors in rats. researchgate.netnih.gov However, these effects are observed at high concentrations and are considered to have a threshold. researchgate.netnih.gov Studies have also indicated that terephthalic acid wastewater can have reproductive toxicity in mice, and its presence in soil at high concentrations can negatively impact soil organisms. nih.gov Terephthalic acid itself is not metabolized in rodents but is rapidly excreted in the urine. researchgate.net

Emerging Research and Interdisciplinary Approaches for Tetrabromoterephthalic Acid

Integration of Experimental and Computational Methods

The synergy between experimental techniques and computational modeling is pivotal in accelerating the understanding and development of TBrTA-based materials. This integrated approach allows for a deeper insight into the molecule's structural, electronic, and reactive properties.

Experimental methods such as single-crystal X-ray diffraction, Fourier-transform infrared (FT-IR) spectroscopy, and Raman spectroscopy provide fundamental data on the molecular geometry, crystal packing, and vibrational modes of TBrTA and its derivatives. This empirical data serves as a crucial benchmark for validating theoretical models.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying molecules of this class. researchgate.net DFT calculations can accurately predict a wide range of molecular properties, offering insights that are often difficult to obtain through experiments alone. For aromatic carboxylic acids similar to TBrTA, these methods are used to determine optimized molecular structures, vibrational frequencies, and electronic characteristics. researchgate.netnih.gov The correlation between experimental and calculated spectral data is often a key aspect of these studies. nih.gov

Key areas where this integration is applied include:

Structural Analysis: DFT calculations can model the geometry of TBrTA, including bond lengths, bond angles, and dihedral angles. These theoretical structures can be compared with X-ray diffraction data to understand intermolecular interactions, such as hydrogen bonding, in the solid state.

Spectroscopic Characterization: Theoretical calculations of vibrational frequencies (IR and Raman) help in the assignment of experimental spectra. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, aiding the interpretation of UV-Vis spectra. mdpi.com

Reactivity and Electronic Properties: Computational models are used to calculate fundamental quantum chemical descriptors. These descriptors provide a quantitative measure of the molecule's reactivity and are crucial for designing new materials and predicting their behavior. researchgate.net

Interactive Table: Representative Quantum Chemical Descriptors Calculated for Aromatic Acids Using DFT.

Advanced Applications in Catalysis and Functional Materials

The unique chemical structure of TBrTA makes it a valuable component in the synthesis of advanced functional materials and provides a platform for developing novel catalysts.

Functional Materials: The most established application of TBrTA is as a monomer in the synthesis of flame-retardant polymers, particularly polyesters and polyamides. sigmaaldrich.comsigmaaldrich.com The high bromine content is effective in interrupting the combustion cycle in the gas phase, thereby imparting fire resistance to the final material. Research in this area focuses on optimizing the incorporation of TBrTA into polymer backbones to enhance flame retardancy without compromising mechanical properties.

Furthermore, TBrTA is used as a linker molecule in crystal engineering to create supramolecular assemblies and coordination polymers. Studies have investigated the hydrogen bonding patterns in multi-component molecular solids formed between TBrTA and various nitrogen-containing heterocyclic compounds. acs.org These co-crystals represent a class of functional organic materials where properties like solubility and stability can be tuned through molecular design.

Catalysis: While TBrTA itself is not a catalyst, it serves as a critical organic linker for the construction of Metal-Organic Frameworks (MOFs). MOFs are highly porous crystalline materials with potential applications in gas storage, separation, and heterogeneous catalysis. chemsociety.org.ngrsc.org TBrTA can be used to prepare coordination complexes, such as copper tetrabromoterephthalate, which are foundational units for MOF synthesis. chemicalbook.com

The functionalization of the aromatic ring with bromine atoms can influence the catalytic activity of the resulting MOF in several ways:

Electronic Effects: The electron-withdrawing nature of bromine atoms can modify the electronic properties of the metal centers within the MOF, potentially enhancing their catalytic activity.

Steric Effects: The bulky bromine atoms can create specific pore environments and influence the selectivity of catalytic reactions.

Active Sites: The C-Br bonds could potentially serve as sites for post-synthetic modification, allowing for the introduction of other functional groups to create more complex catalytic centers. Research on MOFs derived from other functionalized terephthalic acids has demonstrated the viability of using them for various organic transformations. rsc.org

Development of Novel TBrTA-based Hybrid Materials

Hybrid materials, which combine components from different material classes (e.g., organic-inorganic), are a rapidly growing field of research. mdpi.comnih.gov TBrTA is an attractive organic component for creating novel hybrid systems due to its rigidity, thermal stability, and defined coordination sites (carboxylate groups).

Organic-Organic Hybrids: As mentioned, TBrTA can form multi-component molecular solids through non-covalent interactions with other organic molecules. acs.org These materials can be considered organic-organic hybrids where the properties arise from the synergistic combination of the constituent molecules. The precise control over hydrogen bonding and other supramolecular interactions allows for the rational design of materials with tailored architectures and functions.

Organic-Inorganic Hybrids: A significant area of development is the use of TBrTA as a linker in organic-inorganic hybrid materials. By reacting TBrTA with metal ions or metal clusters, it is possible to synthesize coordination polymers or MOFs. While much of the existing research on terephthalate-based hybrids uses the non-brominated parent compound, terephthalic acid nih.govnih.gov, the principles are directly applicable to TBrTA. The introduction of bromine atoms onto the organic linker provides a powerful tool for tuning the properties of the resulting hybrid material, such as:

Pore Size and Surface Chemistry: The bulky bromine atoms can alter the framework's topology and modify the chemical nature of the pore surfaces, which is critical for applications in adsorption and separation.

Material Density: The high atomic mass of bromine increases the density of the material, which can be relevant for applications requiring high-density materials.

Flame Retardancy: Integrating TBrTA into a hybrid material can impart flame-retardant properties to the entire composite structure.

The development of TBrTA-based polymer composites is another avenue for creating novel hybrid materials. Dispersing TBrTA or TBrTA-derived oligomers into other polymer matrices can enhance the thermal stability and flame retardancy of the host material.

Exploration of TBrTA in Quantum Chemistry and Theoretical Materials Science

Quantum chemistry and theoretical materials science provide powerful predictive tools for exploring the potential of TBrTA beyond its current applications. rsdjournal.orgnih.gov These computational approaches allow researchers to investigate the intrinsic properties of the molecule and simulate its behavior in various chemical environments, guiding experimental efforts toward the most promising areas.

Theoretical studies on molecules similar to TBrTA focus on several key aspects:

Electronic Structure Analysis: Calculations of the electronic structure, including the distribution of molecular orbitals (HOMO and LUMO), provide fundamental insights into the molecule's optical and electronic properties. amanote.comdntb.gov.ua This information is vital for designing TBrTA-based materials for applications in electronics and optoelectronics.

Reaction Mechanism Prediction: Quantum chemical calculations can be used to model reaction pathways, such as polymerization or MOF formation. nih.gov By calculating the energies of transition states and intermediates, researchers can understand the kinetics and thermodynamics of these processes, enabling the optimization of synthesis conditions.

Intermolecular Interactions: Theoretical methods are essential for studying the non-covalent interactions that govern the formation of supramolecular assemblies and hybrid materials. Calculations can quantify the strength of hydrogen bonds and van der Waals forces, helping to predict the structure and stability of complex materials built from TBrTA.

Materials Property Simulation: By building theoretical models of polymers or MOFs containing TBrTA, it is possible to simulate their bulk properties, such as mechanical strength, thermal stability, and gas adsorption isotherms. This allows for the in silico screening of potential materials before undertaking costly and time-consuming experimental synthesis.

Interactive Table: Theoretical Approaches in TBrTA Research.


Q & A

Q. What experimental methods are recommended for synthesizing tetrabromoterephthalic acid, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is typically synthesized via bromination of terephthalic acid using bromine (Br₂) in the presence of a catalyst like iron(III) bromide. To optimize yield, control reaction temperature (60–80°C) and stoichiometry (4:1 Br₂-to-terephthalic acid ratio). Post-synthesis purification involves recrystallization from acetic acid or ethanol. Monitor purity via melting point analysis and FT-IR spectroscopy to confirm bromine substitution .

Q. How can researchers verify the empirical formula and purity of this compound using combustion analysis?

  • Methodological Answer : Combustion analysis involves burning a sample (e.g., 0.5–1.0 g) in excess oxygen. Measure CO₂ and H₂O production gravimetrically. For example, if 0.6943 g of the compound yields 1.471 g CO₂ and 0.226 g H₂O, calculate molar ratios of C, H, and O. Adjust for bromine content via elemental analysis (e.g., X-ray fluorescence). Compare results to theoretical values (C₈H₂Br₄O₄) and validate with NMR (¹H/¹³C) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy : Use ¹H NMR (DMSO-d₆, δ 8.5–8.7 ppm for aromatic protons) and FT-IR (C=O stretch ~1680 cm⁻¹, C-Br ~600 cm⁻¹).
  • Crystallography : Employ single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Key parameters: space group (e.g., P 1), unit cell dimensions, and R-factor (<5%). Resolve electron density maps to confirm bromine positions .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) due to bromine’s corrosive nature. Work in a fume hood to avoid inhalation. Store in airtight containers away from strong oxidizers (e.g., HNO₃). Dispose via halogen-specific waste protocols. Toxicity data (LD₅₀ >2000 mg/kg in rats) suggests moderate hazard, but chronic exposure risks require mitigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered bromine atoms or twinning in this compound crystals?

  • Methodological Answer : For disordered bromine atoms, use SHELXL’s PART and AFIX commands to model partial occupancy. For twinning, apply TWIN/BASF commands in SHELXL and validate with ROTAX/PLATON. Collect high-resolution data (d ≤ 0.8 Å) to reduce ambiguity. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies are effective for designing coordination polymers using this compound as a ligand, and how do pH and solvent influence structural diversity?

  • Methodological Answer : Combine this compound with metal ions (e.g., Cu²⁺, Zn²⁺) under solvothermal conditions. Adjust pH (5–7) to deprotonate carboxyl groups for binding. Solvents like DMF or water modulate crystallization. For example, Cu(I) polymers form 1D chains in acidic conditions, while Zn(II) constructs 2D networks in neutral pH. Characterize topology (e.g., sql nets) via ToposPro .

Q. How can computational chemistry predict the reactivity and electronic properties of this compound in novel reactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electrophilic regions (C-Br bonds). Simulate Fukui indices to predict bromine substitution sites. Compare HOMO-LUMO gaps (~4.5 eV) to experimental UV-Vis spectra (λmax ~270 nm). Use Gaussian or ORCA software with solvent (e.g., DMSO) corrections .

Q. What analytical approaches address discrepancies in bromine substitution patterns observed across synthetic batches?

  • Methodological Answer : Combine LC-MS (ESI⁻ mode) to detect incomplete bromination (e.g., tri-substituted byproducts). Optimize reaction time (12–24 hrs) and catalyst loading (5 mol% FeBr₃). Use powder XRD to assess crystallinity and DSC to monitor thermal stability (decomposition ~300°C). Statistical analysis (ANOVA) of batch data identifies key variables (e.g., temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.